molecular formula C25H22N2O2S B15011420 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15011420
M. Wt: 414.5 g/mol
InChI Key: VQQDXPVQLGLLLZ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dimethylphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4-dimethylphenylthiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C25H22N2O2S/c1-17-8-10-20(12-18(17)2)22-15-30-25(26-21-6-4-3-5-7-21)27(22)14-19-9-11-23-24(13-19)29-16-28-23/h3-13,15H,14,16H2,1-2H3

InChI Key

VQQDXPVQLGLLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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